4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide
Description
4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy groups, a nitro group, and a tetrahydronaphthalene moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Properties
IUPAC Name |
4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-17-8-7-14(10-16(17)21(23)24)19(22)20-15-9-12-5-3-4-6-13(12)11-18(15)26-2/h7-11H,3-6H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITINXFXKGUCEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C3CCCCC3=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Methoxylation: Addition of methoxy groups to specific positions on the aromatic ring.
Amidation: Formation of the amide bond between the benzamide and tetrahydronaphthalene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide
- 4-methoxy-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide
- 4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-2-nitrobenzamide
Uniqueness
4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which may confer distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
